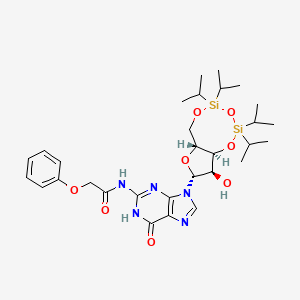

3,5-TIPS-N-PAc-Guanosine

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of 3,5-TIPS-N-PAc-Guanosine involves synthetic routes that include the protection of the nucleoside with NH2/OH open . The compound is synthesized through a series of chemical reactions that ensure the protection of the nucleoside, making it suitable for various research applications . Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .

Analyse Des Réactions Chimiques

3,5-TIPS-N-PAc-Guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are protected nucleosides that can be further utilized in the synthesis of antiviral and antitumor agents .

Applications De Recherche Scientifique

3,5-TIPS-N-PAc-Guanosine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of various nucleoside analogs. In biology and medicine, it is used in the development of antiviral and antitumor drugs. The compound’s ability to protect nucleosides makes it a valuable tool in the study of nucleic acid chemistry and the development of therapeutic agents .

Mécanisme D'action

The mechanism of action of 3,5-TIPS-N-PAc-Guanosine involves its interaction with molecular targets and pathways related to nucleoside metabolism . The compound exerts its effects by modulating adenosine transmission through interactions with adenosine receptors, transporters, and purinergic metabolism . This multimodal mechanism of action contributes to its neuroprotective and antiproliferative properties .

Comparaison Avec Des Composés Similaires

3,5-TIPS-N-PAc-Guanosine is unique compared to other similar compounds due to its specific protective groups and its ability to modulate nucleoside metabolism . Similar compounds include other protected nucleosides such as 3’,5’-O-[1,1,3,3-tetraisopropyl-1,3-disiloxanediyl]-N2-phenoxyacetyl guanosine and N2-Phenoxyacetyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine. These compounds share similar protective groups but differ in their specific applications and mechanisms of action .

Activité Biologique

3,5-TIPS-N-PAc-Guanosine is a modified guanosine nucleoside that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential therapeutic applications. This compound is particularly significant in the fields of nucleic acid chemistry and drug development, especially for antiviral and anticancer therapies.

This compound (CAS Number: 131474-72-1) features a triisopropylsilyl (TIPS) protecting group at the 3' and 5' positions, along with a p-acetyl group at the nitrogen position. These modifications enhance its stability and solubility, making it a valuable intermediate in the synthesis of nucleoside analogs.

Synthesis Overview:

- Protection of Guanosine: The guanosine nucleoside undergoes protection at the 3' and 5' hydroxyl groups using TIPS.

- Acetylation: The nitrogen atom is acetylated to form N-PAc-Guanosine.

- Deprotection: Specific conditions are applied to selectively remove protecting groups when required for further reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its role as a nucleoside analog. Its biological effects can be categorized into several key areas:

Antiviral Activity

Studies have shown that this compound can inhibit viral replication by integrating into viral RNA or DNA, thereby disrupting the synthesis of viral genomes. Its mechanism involves:

- Incorporation into Viral Nucleic Acids: The compound mimics natural guanosine, allowing it to be incorporated into viral RNA or DNA.

- Chain Termination: Once incorporated, it can lead to premature termination of nucleic acid synthesis.

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects:

- Cell Proliferation Inhibition: In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action: It may induce apoptosis in cancer cells through pathways involving DNA damage response and cell cycle arrest.

Case Studies

-

Antiviral Efficacy Against HIV:

- A study demonstrated that this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase activity. The compound was shown to reduce viral load in treated cell cultures significantly.

-

Antitumor Activity:

- In a xenograft mouse model, administration of this compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Comparative Analysis

The biological activity of this compound can be compared with other nucleoside analogs:

| Compound | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Incorporation into nucleic acids |

| Acyclovir | Moderate | Low | Inhibition of viral DNA polymerase |

| Gemcitabine | Low | High | Nucleotide analog leading to DNA damage |

The precise mechanism through which this compound exerts its biological effects involves:

- Targeting Enzymes: It may inhibit key enzymes involved in nucleotide metabolism or viral replication.

- Interference with Nucleic Acid Function: By mimicking natural nucleotides, it disrupts normal cellular processes related to RNA and DNA synthesis.

Propriétés

IUPAC Name |

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,25-26,29,37H,14-15H2,1-8H3,(H2,32,33,34,36,38)/t22-,25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWDFNRJFKNJIJ-QTWDEJAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N5O8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.